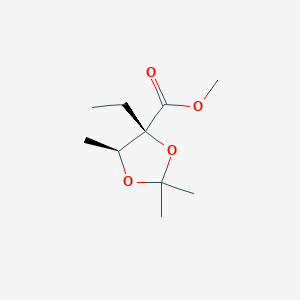
1,3-Dioxolane-4-carboxylicacid,4-ethyl-2,2,5-trimethyl-,methylester,(4R,5S)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxolane-4-carboxylicacid,4-ethyl-2,2,5-trimethyl-,methylester,(4R,5S)-(9CI) is a complex organic compound that belongs to the class of dioxolanes. These compounds are characterized by a dioxolane ring, which is a five-membered ring containing two oxygen atoms. The specific structure and stereochemistry of this compound make it unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane-4-carboxylicacid,4-ethyl-2,2,5-trimethyl-,methylester,(4R,5S)-(9CI) typically involves the following steps:
Formation of the Dioxolane Ring: This can be achieved through the reaction of a diol with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Carboxylic Acid Group: This step may involve the oxidation of an alcohol group to a carboxylic acid.
Esterification: The carboxylic acid group is then esterified with methanol in the presence of an acid catalyst to form the methyl ester.
Introduction of the Ethyl and Trimethyl Groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides and bases.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolane-4-carboxylicacid,4-ethyl-2,2,5-trimethyl-,methylester,(4R,5S)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1,3-Dioxolane-4-carboxylicacid,4-ethyl-2,2,5-trimethyl-,methylester,(4R,5S)-(9CI) would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane-4-carboxylicacid,4-ethyl-2,2,5-trimethyl-,ethylester: Similar structure but with an ethyl ester group.
1,3-Dioxolane-4-carboxylicacid,4-ethyl-2,2,5-trimethyl-,propylester: Similar structure but with a propyl ester group.
Uniqueness
The unique stereochemistry and specific functional groups of 1,3-Dioxolane-4-carboxylicacid,4-ethyl-2,2,5-trimethyl-,methylester,(4R,5S)-(9CI) may confer distinct chemical and biological properties, making it valuable for specific applications.
Properties
Molecular Formula |
C10H18O4 |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
methyl (4R,5S)-4-ethyl-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate |
InChI |
InChI=1S/C10H18O4/c1-6-10(8(11)12-5)7(2)13-9(3,4)14-10/h7H,6H2,1-5H3/t7-,10+/m0/s1 |
InChI Key |
OOTNIJOSVFOIOY-OIBJUYFYSA-N |
Isomeric SMILES |
CC[C@@]1([C@@H](OC(O1)(C)C)C)C(=O)OC |
Canonical SMILES |
CCC1(C(OC(O1)(C)C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



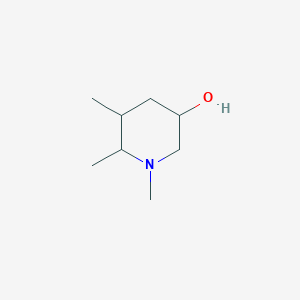
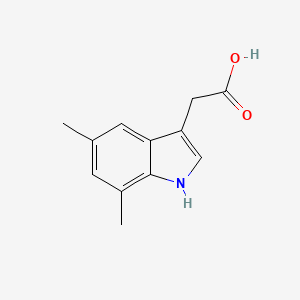
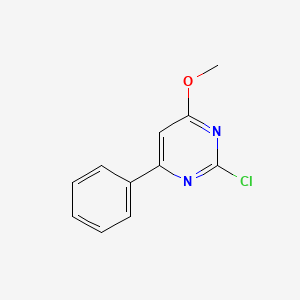
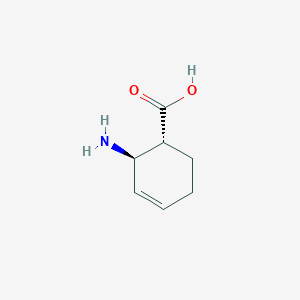
![1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, 1-[(3-methylphenyl)sulfonyl]-](/img/structure/B13802586.png)
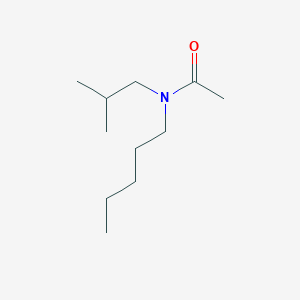
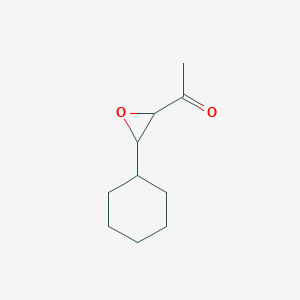
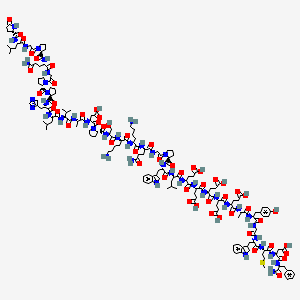
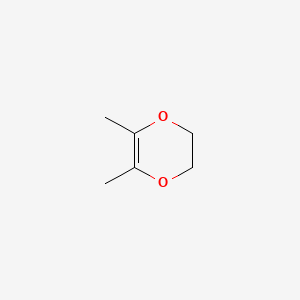
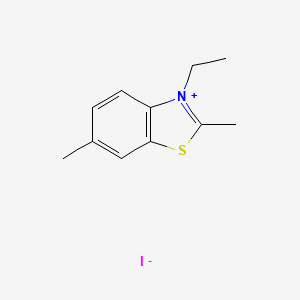
![2,4-Dihydro-4-[(6-methoxybenzothiazol-2-yl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B13802621.png)
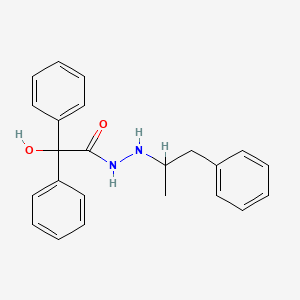
![3-Azabicyclo[3.1.0]hexane-2-carboxylicacid,hydrazide,(1alpha,2alpha,5alpha)-(9CI)](/img/structure/B13802640.png)
